Spiradoline mesylate salt
Overview
Description
Synthesis Analysis
The synthesis of spiradoline mesylate involves complex organic reactions, leading to its unique chemical structure. One notable study outlined the degradation of spiradoline mesylate in aqueous solutions, identifying a new degradation product formed by the addition of an imidazolidine ring to the spiradoline molecule. This degradation was promoted by oxidative conditions and provides insights into the chemical stability and synthetic challenges of spiradoline mesylate (Ogata, Shimizu, & Abe, 1993).
Scientific Research Applications
Potent Analgesic Properties : Spiradoline mesylate demonstrates more potent analgesic activity than morphine, likely mediated through kappa opioid receptors, which are different from those activated by morphine (Kunihara et al., 1989).
Selective Kappa-Opioid Receptor Agonist : Spiradoline mesylate is highly selective for kappa receptors, showing potential as an analgesic with fewer side effects like physical dependence and respiratory depression typically associated with morphine (Wadenberg, 2006).
Neuroprotective Properties : In animal models of ischemia, spiradoline has shown effects suggesting neuroprotective properties. It also displayed antipsychotic-like effects in animal behavioral tests and decreased tics in patients with Tourette's syndrome at low doses (Wadenberg, 2006).
Effects on Cardiovascular System : Spiradoline has been studied for its actions on the cardiovascular system, including potential antiarrhythmic properties and effects on blood pressure and heart rate (Pugsley et al., 1998).
Influence on Dopamine System : Spiradoline affects the central dopamine system, which may be involved in its suppression of locomotor activity, but not in its analgesia (Kunihara et al., 1993).
Potential in Ophthalmology : Research indicates that kappa opioid agonists like spiradoline can influence ocular hydrodynamics, affecting intraocular pressure and neurotransmitter release in the eye (Moore & Potter, 2001).
Neuroendocrine Effects : Spiradoline has been shown to influence neuroendocrine function, particularly in increasing free water clearance and stimulating the release of prolactin, growth hormone, and cortisol in humans (Ur et al., 1997).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(5S,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4)/t19-,20-,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEZDPDAYTVKKG-XLTSWDRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CC[C@]2(CCCO2)C[C@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiradoline mesylate salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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